molecular formula C11H12ClN3O4S B13987155 [(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid CAS No. 13909-30-3

[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid

Cat. No.: B13987155
CAS No.: 13909-30-3
M. Wt: 317.75 g/mol
InChI Key: HDWAURNNJRJXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- is a complex organic compound with the molecular formula C₁₁H₁₂ClN₃O₄S and a molecular weight of 317.749 . This compound is characterized by the presence of a nitrosourea group, a phenylthio group, and an acetic acid moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- involves multiple steps, starting with the preparation of the nitrosourea intermediate. This intermediate is typically synthesized by reacting 2-chloroethylamine with nitrosyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- involves its interaction with cellular components at the molecular level. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets acetic acid, [[p-[3-(2-chloroethyl)-3-nitrosoureido]phenyl]thio]- apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

CAS No.

13909-30-3

Molecular Formula

C11H12ClN3O4S

Molecular Weight

317.75 g/mol

IUPAC Name

2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]sulfanylacetic acid

InChI

InChI=1S/C11H12ClN3O4S/c12-5-6-15(14-19)11(18)13-8-1-3-9(4-2-8)20-7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17)

InChI Key

HDWAURNNJRJXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N(CCCl)N=O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.